(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

Catalog No.
S1521314
CAS No.
96861-04-0
M.F
C6H11NO5
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxy...

CAS Number

96861-04-0

Product Name

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

IUPAC Name

(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5+/m0/s1

InChI Key

ZHFMVVUVCALAMY-QMKXCQHVSA-N

SMILES

C1C(C(C(C(N1)C(=O)O)O)O)O

Synonyms

2S,3R,4R,5R-3,4,5-Trihydroxypipecolic Acid; BR 1; CP 3041;

Canonical SMILES

C1C(C(C(C(N1)C(=O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid, also known as 3,4,5-trihydroxypipecolic acid dihydrate, is a naturally occurring compound with the molecular formula C6H11NO5C_6H_{11}NO_5. It features a piperidine ring with three hydroxyl groups and a carboxylic acid functional group. The compound is characterized by its chirality at four stereocenters, which contributes to its unique biological properties. It typically exists in a hydrated form, forming an extensively hydrogen-bonded lattice structure that enhances its stability and solubility in aqueous environments .

The chemical reactivity of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid is largely influenced by its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The hydroxyl groups can be oxidized or reduced depending on the reagents used.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and biochemistry.

Research indicates that (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory properties and has shown promise in therapeutic applications related to inflammatory diseases. Its structure allows it to interact with biological pathways effectively, making it a candidate for further pharmacological studies .

The synthesis of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid can be achieved through several methods:

  • Total Synthesis: Multi-step synthetic routes involving the construction of the piperidine ring followed by hydroxylation and carboxylation.
  • Biotransformation: Utilizing microbial systems to convert simpler precursors into the desired compound through enzymatic pathways.
  • Chemical Modification: Starting from related compounds and applying specific reactions to introduce hydroxyl and carboxyl groups.

Each method has its advantages and can be chosen based on the desired yield and purity of the final product .

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid has several applications:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug development aimed at treating conditions like arthritis and other inflammatory disorders.
  • Nutraceuticals: Potential use in dietary supplements due to its health benefits.
  • Research: Used as a biochemical tool in studies related to piperidine derivatives and their biological effects .

Interaction studies have shown that (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid can interact with various biological targets. These interactions may include:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptor Binding: Possible binding to specific receptors that mediate inflammatory responses.

These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
1. 3-Hydroxypipecolic AcidContains one hydroxyl groupLess hydrophilic than trihydroxypipecolic acid
2. 4-HydroxyprolineContains one hydroxyl group on a proline backboneImportant in collagen synthesis
3. L-Pipecolic AcidA simple piperidine derivativeBasic structure without hydroxyl groups
4. 2-HydroxyprolineHydroxyl group on prolineInvolved in protein structure

The uniqueness of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid lies in its three hydroxyl groups combined with a carboxylic acid functionality on a piperidine ring. This specific configuration enhances its solubility and biological activity compared to its analogs .

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid was first isolated from the seeds of Baphia racemosa, a member of the Fabaceae family native to southern Africa. The discovery of this compound represented a significant contribution to natural product chemistry, particularly in the context of plant-derived iminosugars with biological activity. The compound was identified as a novel inhibitor of specific glycosidases, marking it as an important addition to the repertoire of naturally occurring enzyme inhibitors.

The isolation of this compound from Baphia racemosa highlighted the biochemical significance of this plant species, which was previously known primarily for its ornamental and utilitarian values. The identification of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid in this species has contributed significantly to our understanding of the chemical diversity within the Fabaceae family and has stimulated interest in the ethnobotanical uses of this plant.

Nomenclature and Classification within Iminosugar Family

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid belongs to the iminosugar family, a class of compounds characterized by the replacement of the oxygen atom in the sugar ring with a nitrogen atom. Iminosugars, also known as iminosaccharides, are common components of plants and are often responsible for their medicinal properties. The nomenclature of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid follows standard organic chemistry conventions, with the prefix denoting the absolute configuration at its four stereogenic centers.

Within the broader classification of iminosugars, this compound is specifically categorized as a pipecolic acid derivative. It is structurally related to other biologically active iminosugars such as 1-deoxynojirimycin (DNJ), which was the first iminosugar isolated from a natural source in 1976. However, (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid is distinctive due to its carboxylic acid group, which contributes to its specific biological activities and enzyme inhibition profile.

Table 1: Classification of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid within Iminosugar Family

CategoryClassification
FamilyIminosugar (Iminosaccharide)
SubclassPiperidine iminosugar
Specific TypePipecolic acid derivative
Structural RelationGlucuronic acid analogue of 1-deoxynojirimycin
Ring StructureSix-membered piperidine ring
Functional GroupsHydroxyl groups at positions 3, 4, and 5; carboxylic acid at position 2

Historical Evolution of Research Interest

Research interest in (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid has evolved significantly since its discovery. Initial studies focused on its isolation and structural characterization. A significant milestone was achieved in 1986 when Fleet, Bashyal, and Chow reported the enantiospecific synthesis of this compound from D-glucuronolactone, confirming its absolute configuration. This synthetic approach provided access to the compound for further biological studies and demonstrated the feasibility of producing it through chemical synthesis rather than isolation from natural sources.

The research focus subsequently shifted toward understanding the compound's biological activities, particularly its enzyme inhibition properties. Studies revealed that (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid specifically inhibits human β-D-glucuronidase and α-L-iduronidase without affecting other glycosidases. This selectivity attracted interest due to the association of these enzymes with lysosomal storage disorders.

More recent research has explored the potential applications of (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid in biochemical research, particularly as a tool for studying enzyme function and as a potential lead compound for therapeutic development. The compound's crystal structure was determined, revealing an extensively hydrogen-bonded lattice that provides insights into its three-dimensional conformation and potential interactions with biological targets.

Botanical Sources and Distribution

Occurrence in Baphia racemosa

BR1 was first identified in the African tree Baphia racemosa (Fabaceae family), where it exists as a secondary metabolite . The plant’s leaves and bark contain measurable quantities of BR1, though exact concentrations remain uncharacterized due to analytical challenges posed by its lack of a chromophore and amino acid-like behavior in detection assays [2]. Structural elucidation via X-ray crystallography confirmed its piperidine core with hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid moiety at position 2 .

Presence in Cucumis sativus (Cucumber)

A stereoisomer of BR1, termed idoBR1 [(2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid], was isolated from fruits of specific cucumber (Cucumis sativus) cultivars [2]. Unlike BR1, idoBR1 lacks β-glucuronidase inhibitory activity but exhibits anti-inflammatory properties, such as reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human cell models [2]. This structural divergence highlights the sensitivity of biological function to stereochemical configuration.

Comparative Analysis of Natural Sources

The distribution of BR1 and its analogs across plant species suggests specialized ecological roles.

FeatureBaphia racemosa (BR1)Cucumis sativus (idoBR1)
Core StructurePiperidine ringPiperidine ring
Stereochemistry2S,3R,4R,5S2R,3R,4R,5S
Key Functional Groups3,4,5-Trihydroxy, C2-carboxylic3,4,5-Trihydroxy, C2-carboxylic
Biological Activityβ-d-Glucuronidase inhibitionTNF-α/IL-6 suppression
Ecological RoleDefense compound?Anti-inflammatory agent

Table 1: Structural and functional comparison of BR1 and idoBR1 across plant sources [2].

Biosynthetic Pathways in Plants

Enzymatic Cascades in Biosynthesis

While BR1’s exact biosynthetic route remains uncharacterized, insights can be drawn from related iminosugars and plant metabolic pathways:

  • Aminotransferase Activity: Analogous to pipecolic acid biosynthesis in Arabidopsis thaliana, BR1 may originate from lysine via an aminotransferase-mediated deamination [5]. The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) catalyzes lysine conversion to 2,3-dehydropipecolic acid, a precursor to cyclic iminosugars [5].
  • Reduction and Cyclization: A reductase, possibly homologous to SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4), could reduce intermediates like 2,3-dehydropipecolic acid to form BR1’s piperidine ring [5].
  • Hydroxylation Steps: Post-cyclization hydroxylation at positions 3, 4, and 5 likely involves cytochrome P450 monooxygenases or dioxygenases, though specific enzymes are unidentified.

Regulatory Mechanisms of Production

BR1 biosynthesis may be induced under stress conditions, as seen in other plant defense metabolites:

  • Pathogen Response: In Arabidopsis, ALD1 expression is upregulated during Pseudomonas syringae infection, suggesting BR1 production could similarly be pathogen-triggered [5].
  • Feedback Inhibition: Iminosugars like BR1 might regulate their own biosynthesis via enzyme inhibition, a common mechanism in secondary metabolism [4].

Evolutionary Significance of Iminosugar Production in Plants

Iminosugars like BR1 and idoBR1 exemplify plant evolutionary adaptations to biotic and abiotic stresses:

  • Chemical Defense: BR1’s inhibition of β-glucuronidase—an enzyme critical for pathogen cell wall remodeling—suggests a role in deterring microbial invaders [4]. Conversely, idoBR1’s anti-inflammatory activity in cucumbers may mitigate herbivore-induced tissue damage [2].
  • Coevolution with Microbes: Bacterial pathogens such as Pseudomonas syringae produce iminosugars like galactosyrin to inhibit plant β-galactosidases, indicating an evolutionary arms race [4]. Plants may counteradapt by diversifying iminosugar structures to evade microbial detoxification mechanisms.
  • Structural Conservation: The piperidine ring’s stability and hydrogen-bonding capacity make it a recurring scaffold in plant alkaloids, underscoring its evolutionary utility in molecular recognition [2].

XLogP3

-4.4

Wikipedia

(2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID

Dates

Last modified: 04-14-2024
Wu et al. Activity based probes for functional interrogation of retaining beta-glucuronidases. Nature Chemical Biology, doi: 10.1038/nchembio.2395, published online 5 June 2017

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